N-[4-({[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}amino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound that features a unique combination of pyrazole, thiophene, and sulfonamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethyl-1H-pyrazole with thiophene-2-sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-aminophenylacetamide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiophene moieties.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects .
Comparison with Similar Compounds
- N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}BENZAMIDE
- N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}PROPIONAMIDE
Uniqueness: N-{4-[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHENE-2-SULFONAMIDO]PHENYL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds .
Properties
Molecular Formula |
C17H18N4O3S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[4-[[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H18N4O3S2/c1-10-11(2)19-20-17(10)15-8-9-16(25-15)26(23,24)21-14-6-4-13(5-7-14)18-12(3)22/h4-9,21H,1-3H3,(H,18,22)(H,19,20) |
InChI Key |
JAGCVSXFWPAGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.